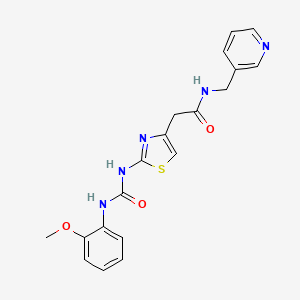
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide, also known as Compound A, is a small molecule compound that has gained attention in the scientific community for its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Research has shown that thiazolo[3,2-a]pyridines and related compounds can be synthesized via simple methods from readily accessible precursors, demonstrating the versatility of these molecules in heterocyclic synthesis (Ammar et al., 2005). Such compounds have been synthesized to investigate their structure-activity relationships, with a focus on improving metabolic stability and reducing toxicity (Stec et al., 2011). This research provides a foundation for the development of new molecules with potential therapeutic applications.
Anticancer Activity
Several studies have synthesized new derivatives incorporating the pyridine linked thiazole and evaluated their antiproliferative activities against various cancer cell lines. Compounds have shown promising anticancer activity, highlighting the potential of these molecules in cancer therapy (Alqahtani & Bayazeed, 2020). Additionally, modifications to these compounds, such as replacing the acetamide group with alkylurea, have been explored to retain antiproliferative activity while reducing toxicity, further emphasizing their potential as anticancer agents (Wang et al., 2015).
Molecular Docking Studies
Molecular docking studies have been conducted to provide valuable insights into the binding sites of synthesized compounds with targets such as Rho-associated protein kinase (ROCK-1). These studies aim to understand the interactions at the molecular level that contribute to the compounds' biological activities, offering a direction for designing more effective and selective therapeutic agents (Alqahtani & Bayazeed, 2020).
Propriétés
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-27-16-7-3-2-6-15(16)23-18(26)24-19-22-14(12-28-19)9-17(25)21-11-13-5-4-8-20-10-13/h2-8,10,12H,9,11H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGHKWNYFJGWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2470104.png)
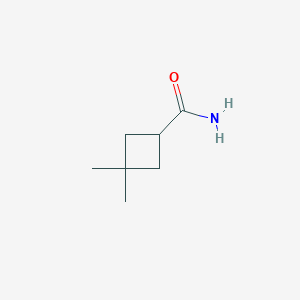
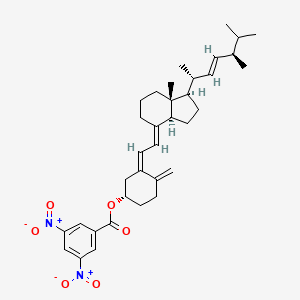
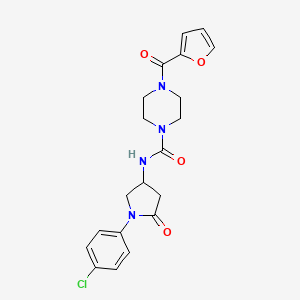
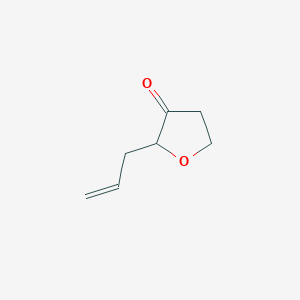

![N-{[1-(3-chlorobenzyl)piperidin-4-yl]methyl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetamide](/img/structure/B2470114.png)
![4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline](/img/structure/B2470116.png)
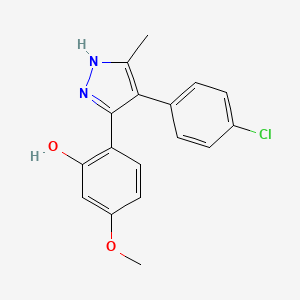
![N-[2-(2-Chloropropanoylamino)ethyl]furan-3-carboxamide](/img/structure/B2470119.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzenesulfonamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B2470123.png)
